![molecular formula C12H9N3O4S B14451732 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline CAS No. 72848-41-0](/img/structure/B14451732.png)
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H9N3O6S. It is characterized by the presence of nitro groups and a sulfanyl linkage, making it a significant compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline typically involves the reaction of 4-nitroaniline with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amino derivatives
Substitution: Nitro-substituted and halogen-substituted derivatives
Aplicaciones Científicas De Investigación
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl linkage also plays a role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline
- 4-Nitro-N-(2-thienylmethylene)aniline
- 2-Nitro-4-(propylthio)aniline
Uniqueness
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is unique due to its specific combination of nitro groups and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
72848-41-0 |
|---|---|
Fórmula molecular |
C12H9N3O4S |
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
4-nitro-N-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)15(18)19/h1-8,13H |
Clave InChI |
GDQIGLYEZFPWKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


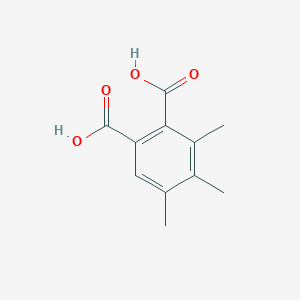

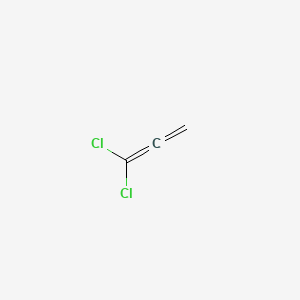

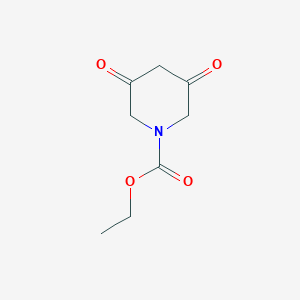
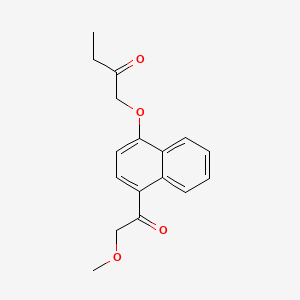
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
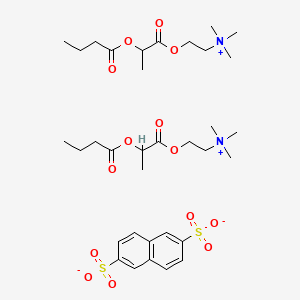
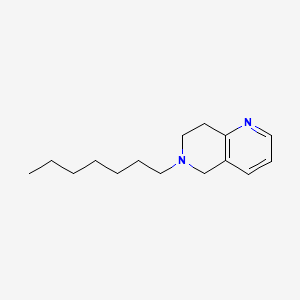
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)




